(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride
Description
(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride is a secondary amine hydrochloride salt featuring a butan-2-yl group and a 3,4-dichlorobenzyl substituent. The compound’s structure combines lipophilic aromatic chlorination with a branched alkyl chain, influencing its physicochemical and pharmacological properties.
The hydrochloride salt form improves solubility in polar solvents, a critical factor for bioavailability in drug formulations. Synthesis typically involves alkylation of the amine precursor followed by acidification, as seen in analogous compounds .
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-3-8(2)14-7-9-4-5-10(12)11(13)6-9;/h4-6,8,14H,3,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIKEELCQMXRRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C=C1)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride typically involves the reaction of (3,4-dichlorophenyl)methyl chloride with butan-2-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Differences and Implications
Aromatic Substituents: 3,4-Dichlorophenyl (Target Compound): Enhances lipophilicity and metabolic stability compared to methyl or hydroxyl groups. Chlorine atoms may improve binding to hydrophobic enzyme pockets, relevant in antimicrobial or CNS-targeting drugs . This analog is commercially available for pharmaceutical R&D . 3,4-Dihydroxyphenyl (CAS 829-87-8): Hydroxyl groups increase hydrophilicity and susceptibility to oxidation, limiting stability but enabling applications in catecholamine-like therapeutics .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods described for methyl-substituted analogs, involving reductive amination or alkylation followed by HCl salt formation .
- details a related hydrochloride synthesis using dioxane and HCl, yielding >99% purity with NMR confirmation (δ 1.02 singlet for tert-butyl groups) .
Pharmacological Potential: Dichlorophenyl derivatives are associated with antimicrobial and antifungal activity due to halogenated aromatic systems. In contrast, dihydroxyphenyl analogs may interact with adrenergic or dopaminergic receptors .
Research Findings and Data Tables
Physicochemical Properties (Inferred)
Biological Activity
(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride is an organic compound with potential pharmacological applications due to its structural characteristics that influence its biological activity. This article reviews the compound's biological properties, synthesis, and interactions with various biological systems, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H15Cl2N. The compound consists of a butan-2-yl group attached to a 3,4-dichlorophenylmethylamine moiety. The presence of chlorine atoms in the aromatic ring can significantly affect the compound's reactivity and biological activity compared to similar compounds.
The biological activity of this compound is primarily associated with its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. It is hypothesized that the compound may function as an antidepressant by enhancing levels of these neurotransmitters, thus alleviating symptoms of depression and improving overall quality of life for individuals suffering from mood disorders.
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities:
- Antidepressant Effects : Similar compounds have been linked to increased serotonin and norepinephrine levels, suggesting potential efficacy in treating depression.
- Antiviral and Anticancer Properties : Preliminary studies indicate that derivatives of this compound may exhibit antiviral and anticancer activities, although specific mechanisms remain to be elucidated .
In Vitro Studies
A study conducted on various analogs of this compound demonstrated significant inhibitory effects on Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis revealed that modifications in the compound's structure could enhance its antibacterial properties while maintaining favorable physicochemical characteristics .
Binding Affinity Studies
Interaction studies have shown that this compound has a notable binding affinity for certain receptors involved in neurotransmission. These findings suggest that the compound could serve as a lead for developing new therapeutic agents targeting neuropsychiatric disorders.
Synthesis Methods
The synthesis of this compound typically involves nucleophilic substitution reactions. The following general method is often employed:
- Starting Materials : Butan-2-ol and 3,4-dichlorobenzaldehyde are used as primary reactants.
- Reaction Conditions : The reaction is conducted under controlled temperature and pH conditions to optimize yield.
- Purification : The product is purified using recrystallization techniques to achieve high purity suitable for biological testing.
Applications
The applications of this compound extend across various fields:
| Field | Application |
|---|---|
| Chemistry | Used as an intermediate in organic synthesis |
| Biology | Studied for potential effects on enzyme inhibition |
| Medicine | Investigated for therapeutic properties |
| Industry | Utilized in the production of specialty chemicals |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
